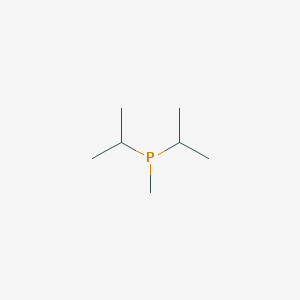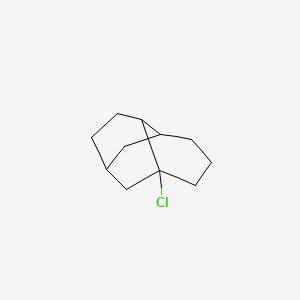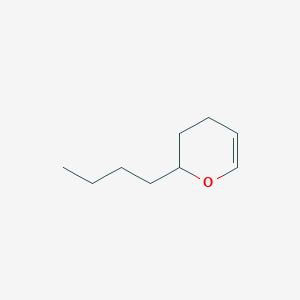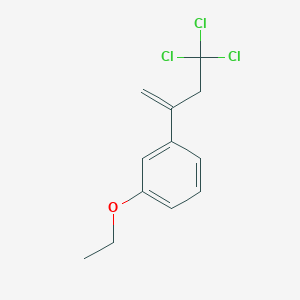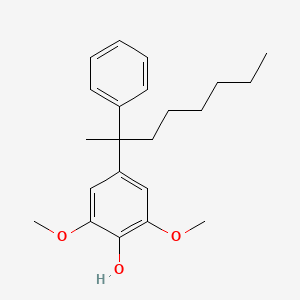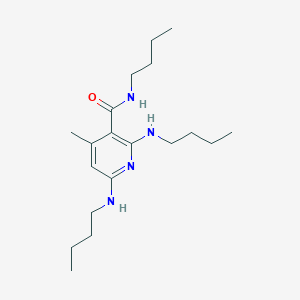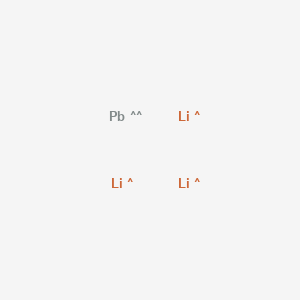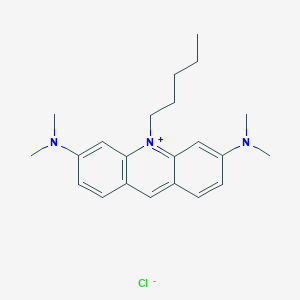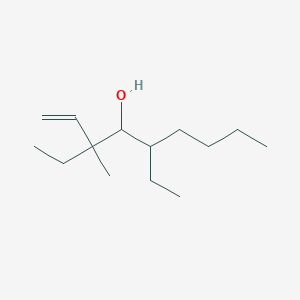
3,5-Diethyl-3-methylnon-1-EN-4-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Diethyl-3-methylnon-1-EN-4-OL: is an organic compound characterized by its unique structure, which includes a nonane backbone with ethyl and methyl substituents, and an alcohol functional group. This compound is part of the broader class of alcohols, which are known for their diverse applications in various fields such as chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diethyl-3-methylnon-1-EN-4-OL typically involves the alkylation of a nonane derivative followed by the introduction of the alcohol functional group. One common method is the Grignard reaction, where a Grignard reagent reacts with a suitable aldehyde or ketone to form the desired alcohol. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation processes or the use of advanced synthetic techniques such as flow chemistry. These methods allow for the efficient and scalable production of the compound, meeting the demands of various applications.
Analyse Des Réactions Chimiques
Types of Reactions: 3,5-Diethyl-3-methylnon-1-EN-4-OL undergoes several types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form aldehydes or ketones using reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can be reduced to form alkanes using hydrogenation techniques with catalysts such as palladium on carbon (Pd/C).
Substitution: The alcohol group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form alkyl chlorides.
Common Reagents and Conditions:
Oxidation: PCC, KMnO4, CrO3 (Chromium trioxide)
Reduction: H2 gas with Pd/C, LiAlH4 (Lithium aluminium hydride)
Substitution: SOCl2, PBr3 (Phosphorus tribromide)
Major Products:
Oxidation: Aldehydes, ketones
Reduction: Alkanes
Substitution: Alkyl halides
Applications De Recherche Scientifique
3,5-Diethyl-3-methylnon-1-EN-4-OL has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the manufacture of other chemicals.
Mécanisme D'action
The mechanism by which 3,5-Diethyl-3-methylnon-1-EN-4-OL exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The alcohol group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound’s hydrophobic nonane backbone allows it to interact with lipid membranes, potentially affecting cellular processes.
Comparaison Avec Des Composés Similaires
- 3,5-Dimethyl-1-hexyn-3-ol
- 3,5-Dimethyl-1-hexyn-3-acetate
- 3,5-Dimethyl-3-hydroxy-1-hexen-1-yl benzoate
Comparison: 3,5-Diethyl-3-methylnon-1-EN-4-OL is unique due to its specific substitution pattern and the presence of both ethyl and methyl groups on the nonane backbone. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
61128-70-9 |
|---|---|
Formule moléculaire |
C14H28O |
Poids moléculaire |
212.37 g/mol |
Nom IUPAC |
3,5-diethyl-3-methylnon-1-en-4-ol |
InChI |
InChI=1S/C14H28O/c1-6-10-11-12(7-2)13(15)14(5,8-3)9-4/h8,12-13,15H,3,6-7,9-11H2,1-2,4-5H3 |
Clé InChI |
VXMVGRXATAEZTP-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)C(C(C)(CC)C=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-acetamido-2,5-bis[(2-nitrophenyl)sulfanyl]benzoate](/img/structure/B14599854.png)
